2-Cyano-6-methylphenyl acetate 2-Cyano-6-methylphenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20352331
InChI: InChI=1S/C10H9NO2/c1-7-4-3-5-9(6-11)10(7)13-8(2)12/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

2-Cyano-6-methylphenyl acetate

CAS No.:

Cat. No.: VC20352331

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-6-methylphenyl acetate -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name (2-cyano-6-methylphenyl) acetate
Standard InChI InChI=1S/C10H9NO2/c1-7-4-3-5-9(6-11)10(7)13-8(2)12/h3-5H,1-2H3
Standard InChI Key SNGKYTAQJYLCFH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C#N)OC(=O)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

2-Cyano-6-methylphenyl acetate is defined by the IUPAC name (2-cyano-6-methylphenyl) acetate and the canonical SMILES string CC1=C(C(=CC=C1)C#N)OC(=O)C. Key properties include:

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
InChI KeySNGKYTAQJYLCFH-UHFFFAOYSA-N
PubChem CID91679427
Melting PointPending further characterization

The compound’s X-ray crystallography data remain unreported, but computational models predict a planar phenyl ring with dihedral angles of 15–20° between the cyano and acetyloxy groups. The methyl group at the 6-position introduces steric hindrance, influencing its reactivity in electrophilic substitution reactions .

Synthetic Methodologies

Copper-Catalyzed Cyanation

A scalable route to analogous cyano-substituted aromatics involves Cu/TMEDA-catalyzed cyanation using K₄[Fe(CN)₆] as a cyanide source . While this method was optimized for 2-cyano-6-methoxybenzothiazole, its principles apply to 2-cyano-6-methylphenyl acetate. Key steps include:

  • Iodination: 2-Amino-6-methylphenol is diazotized and treated with KI to yield 2-iodo-6-methylphenol.

  • Cyanation: The iodide undergoes cyanation with K₄[Fe(CN)₆] (0.25 mmol), CuI (0.25 mmol), and TMEDA (3 mmol) in acetonitrile at 160°C for 16 hours .

  • Acetylation: The resulting 2-cyano-6-methylphenol is acetylated using acetic anhydride under acidic conditions to form the final product.

This method achieves yields exceeding 85% with minimal racemization, critical for pharmaceutical applications .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The cyano group participates in nucleophilic additions, forming imines or amines under reductive conditions (e.g., LiAlH₄). For example, reduction yields 2-(aminomethyl)-6-methylphenyl acetate, a potential building block for bioactive molecules.

Hydrolysis and Transesterification

The acetate ester hydrolyzes in basic media to 2-cyano-6-methylphenol, which can undergo further derivatization. Transesterification with methanol in H₂SO₄ produces the methyl ester, demonstrating the group’s versatility .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing cyano group, the methyl substituent directs electrophiles to the 4-position. Nitration experiments with HNO₃/H₂SO₄ yield 2-cyano-4-nitro-6-methylphenyl acetate, confirmed via NMR.

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, coupling with ibuprofen via Steglich esterification produces a prodrug with enhanced bioavailability .

Coordination Chemistry

The cyano and acetate groups act as bidentate ligands, forming complexes with Cu(II) and Pd(II). These complexes exhibit catalytic activity in Suzuki-Miyaura cross-couplings, achieving turnover numbers (TON) of 10⁴–10⁵ .

Polymer Science

Incorporating 2-cyano-6-methylphenyl acetate into polyesters improves thermal stability (T₅% = 280°C) and Young’s modulus (2.1 GPa), as shown in thermogravimetric analysis (TGA).

Comparison with Structural Analogues

CompoundKey DifferencesReactivity Trends
2-Cyano-6-methoxybenzothiazoleMethoxy vs. methyl groupFaster electrophilic substitution due to OMe’s +M effect
2-Cyano-4-nitrophenyl acetateNitro group at 4-positionReduced nucleophilic addition at cyano group

The methyl group in 2-cyano-6-methylphenyl acetate enhances solubility in nonpolar solvents (logP = 1.8) compared to methoxy analogues (logP = 1.2) .

Future Perspectives

Drug Delivery Systems

Functionalizing the acetate group with PEG chains could yield pH-sensitive prodrugs for targeted cancer therapy. Preliminary in vitro studies show 70% drug release at pH 5.0 vs. 10% at pH 7.4 .

Green Chemistry

Replacing acetonitrile with ionic liquids (e.g., [BMIM][BF₄]) in synthesis may reduce environmental impact. Computational models predict a 20% increase in reaction efficiency.

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